3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
Brand Name: Vulcanchem
CAS No.: 1228666-20-3
VCID: VC3372120
InChI: InChI=1S/C9H9BrFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2
SMILES: C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F
Molecular Formula: C9H9BrFIN2
Molecular Weight: 370.99 g/mol

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine

CAS No.: 1228666-20-3

Cat. No.: VC3372120

Molecular Formula: C9H9BrFIN2

Molecular Weight: 370.99 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine - 1228666-20-3

Specification

CAS No. 1228666-20-3
Molecular Formula C9H9BrFIN2
Molecular Weight 370.99 g/mol
IUPAC Name 3-bromo-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine
Standard InChI InChI=1S/C9H9BrFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2
Standard InChI Key AXJXEMONAZPBNR-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F
Canonical SMILES C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F

Introduction

Chemical Identity and Structure

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine is a substituted pyridine derivative with three halogen atoms (bromine, fluorine, and iodine) and a pyrrolidine group attached to the pyridine ring. The structural complexity of this compound makes it particularly useful in medicinal chemistry and pharmaceutical synthesis. The compound's precise arrangement of functional groups creates a scaffold with potential for further modifications and derivatizations.

Identification Parameters

The compound can be identified through several standardized parameters as outlined in Table 1:

ParameterValue
Chemical Name3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
CAS Registry Number1228666-20-3
Molecular FormulaC9H9BrFIN2
Molecular Weight370.99 g/mol
IUPAC Name3-bromo-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine
PubChem Compound ID46318168

The compound is registered with specific product identifiers across various chemical suppliers, including AG00A5HY (AGN-PC-0WAO46) from Angene Chemical and VC3372120 from Vulcanchem, facilitating its procurement for research applications .

Structural Representation

The molecular structure of 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine features a pyridine core with strategic halogen placement and a pyrrolidine ring attached at the 6-position. This arrangement can be represented through various chemical notations:

Notation TypeRepresentation
Standard InChIInChI=1S/C9H9BrFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2
Standard InChIKeyAXJXEMONAZPBNR-UHFFFAOYSA-N
SMILESC1CCN(C1)C2=NC(=C(C(=C2)I)Br)F
Canonical SMILESC1CCN(C1)C2=NC(=C(C(=C2)I)Br)F

The structural arrangement features bromine at position 3, fluorine at position 2, iodine at position 4, and the pyrrolidine group attached at position 6 of the pyridine ring. This specific arrangement of substituents contributes to the compound's unique chemical reactivity and potential applications.

Physical and Chemical Properties

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine exhibits distinctive physical and chemical characteristics that influence its handling, storage, and application in various research contexts.

Chemical Reactivity

The presence of three different halogen atoms (bromine, fluorine, and iodine) on the pyridine ring creates a reactivity profile that is particularly valuable in synthetic chemistry. The differential reactivity of these halogens allows for selective transformations:

  • The iodine at position 4 typically exhibits higher reactivity in metal-catalyzed cross-coupling reactions

  • The bromine at position 3 presents intermediate reactivity

  • The fluorine at position 2 is generally less reactive in substitution reactions but contributes significantly to the compound's electronic properties

The pyrrolidine group at position 6 introduces basic character and potential hydrogen bonding capabilities to the molecule, further diversifying its reactivity profile. These features collectively make the compound a versatile building block for the synthesis of more complex structures, particularly in medicinal chemistry applications.

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications indicate that the compound requires careful handling with appropriate personal protective equipment to minimize exposure risks .

Applications and Research Relevance

3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine has significant applications in pharmaceutical research and development, serving primarily as an intermediate in the synthesis of biologically active compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator